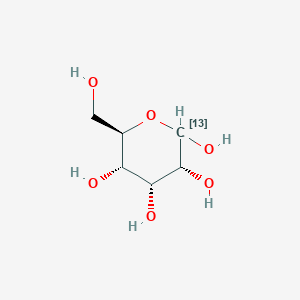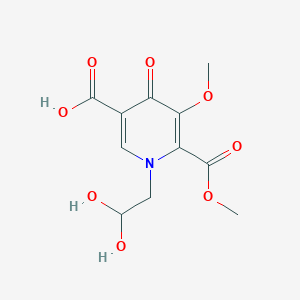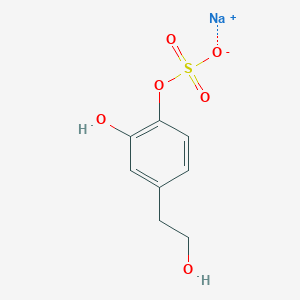
Hydroxy Tyrosol 4-Sulfate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Tyrosol 4-Sulfate Sodium Salt is a research compound with the molecular formula C₈H₉NaO₆S and a molecular weight of 256.21. It is a metabolite of Hydroxy Tyrosol, a naturally occurring phenolic compound found in olives. This compound is known for its potent antioxidant properties and is widely used in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy Tyrosol 4-Sulfate Sodium Salt can be synthesized through the hydroxylation of tyrosol. A biomimetic approach involves using an EDTA-Fe²⁺ coordination complex to simulate tyrosine hydroxylase. Hydrogen peroxide (H₂O₂) and ascorbic acid are used as oxygen and hydrogen donors, respectively . This method provides an efficient route to produce high amounts of Hydroxy Tyrosol .
Industrial Production Methods
the compound can be produced in controlled laboratory settings using the synthetic routes mentioned above .
Chemical Reactions Analysis
Types of Reactions
Hydroxy Tyrosol 4-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent compound, Hydroxy Tyrosol.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy Tyrosol.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Hydroxy Tyrosol 4-Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry and for studying phenolic compounds.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic effects in preventing cardiovascular diseases, neurological disorders, and diabetes.
Industry: Utilized in the food and beverage industry for its antioxidant properties.
Mechanism of Action
Hydroxy Tyrosol 4-Sulfate Sodium Salt exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Hydroxy Tyrosol: The parent compound, known for its potent antioxidant properties.
Tyrosol: A phenolic compound with similar antioxidant effects but less potent than Hydroxy Tyrosol.
Oleuropein: A phenolic compound found in olives, known for its health benefits.
Uniqueness
Hydroxy Tyrosol 4-Sulfate Sodium Salt is unique due to its sulfate group, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various research applications where solubility is a critical factor .
Properties
Molecular Formula |
C8H9NaO6S |
|---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
sodium;[2-hydroxy-4-(2-hydroxyethyl)phenyl] sulfate |
InChI |
InChI=1S/C8H10O6S.Na/c9-4-3-6-1-2-8(7(10)5-6)14-15(11,12)13;/h1-2,5,9-10H,3-4H2,(H,11,12,13);/q;+1/p-1 |
InChI Key |
IITBSVUPUFDGFR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1CCO)O)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


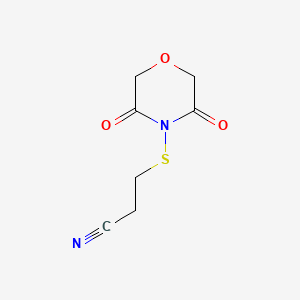

![3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13850981.png)
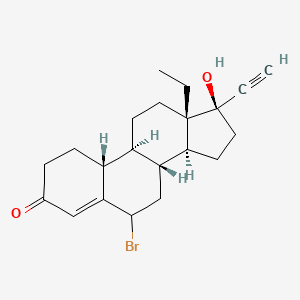



![Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)



